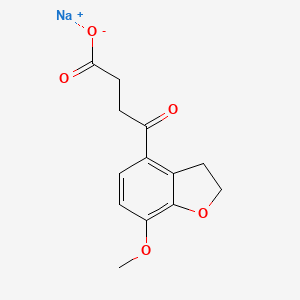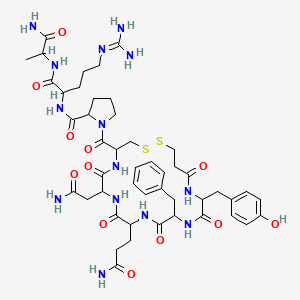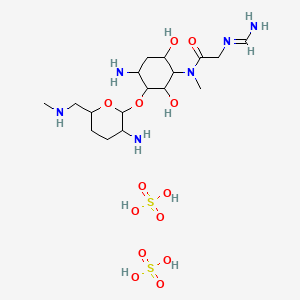![molecular formula C8H16N2O4 B14442189 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid CAS No. 79448-16-1](/img/structure/B14442189.png)
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid is a compound that contains a carboxylic acid group, a nitroso group, and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid can be achieved through several methods. . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as crystallization or chromatography to isolate the final product. The use of advanced equipment and optimized reaction conditions is crucial to achieve efficient production at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitroso group results in the formation of amines .
Wissenschaftliche Forschungsanwendungen
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and carboxyl groups also play a role in the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: This compound has a similar structure but with a phenyl group instead of a pentyl group.
3-[(4-Hydroxyphenyl)(nitroso)amino]propanoic acid: Similar to the target compound but with a phenyl group.
Uniqueness
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79448-16-1 |
|---|---|
Molekularformel |
C8H16N2O4 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-[4-hydroxypentyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-7(11)3-2-5-10(9-14)6-4-8(12)13/h7,11H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
OEEYUPJMAUKPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN(CCC(=O)O)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



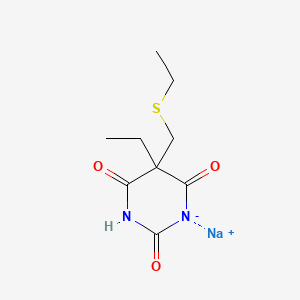

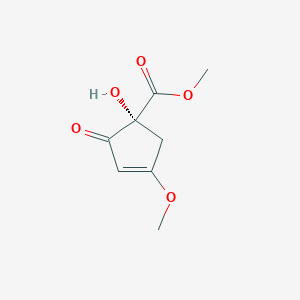

![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
